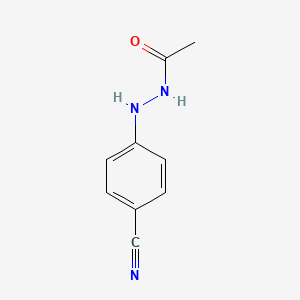

N'-(4-cyanophenyl)acetohydrazide

Description

N'-(4-Cyanophenyl)acetohydrazide is a hydrazide derivative characterized by an acetohydrazide core (-NH-NH-C(O)-CH₃) substituted at the terminal hydrazine nitrogen with a 4-cyanophenyl group. The nitrile (-CN) substituent is an electron-withdrawing group, influencing the compound’s electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

N'-(4-cyanophenyl)acetohydrazide |

InChI |

InChI=1S/C9H9N3O/c1-7(13)11-12-9-4-2-8(6-10)3-5-9/h2-5,12H,1H3,(H,11,13) |

InChI Key |

JGTMYSCLPBUTSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NNC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Acetohydrazide Derivatives

Structural Modifications and Substituent Effects

Acetohydrazides are synthesized by condensing hydrazide intermediates with aldehydes or ketones. The biological activity of these compounds is highly dependent on the substituents attached to the arylidene or aryl groups. Below is a comparative analysis of key analogs:

| Compound | Substituent | Key Structural Features | Biological Activity | Reference |

|---|---|---|---|---|

| N'-(4-Cyanophenyl)acetohydrazide | 4-Cyanophenyl | Electron-withdrawing nitrile group | Inferred: Chelation, enzyme inhibition | [10] |

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide | 4-Chlorophenyl | Electron-withdrawing chloro group | Anti-inflammatory (45% edema reduction) | [3] |

| Ethyl-thio benzimidazolyl acetohydrazides | 2,4-Dichlorophenyl | Halogenated aryl group | α-Glucosidase inhibition (IC₅₀: 6.10 μM) | [9] |

| STK287794 (Vitas-M) | 4-Hydroxy-3,5-dimethoxy | Methoxy and hydroxyl groups | Fibroblast-to-adipocyte conversion | [5] |

| N′-(4-Nitrophenyl)methylene derivatives | 4-Nitrophenyl | Strongly electron-withdrawing nitro group | Kinase inhibition (limited activity) | [4, 18] |

Key Observations :

- Electron-withdrawing groups (e.g., -CN, -Cl, -NO₂) enhance binding to enzymes or receptors through dipole interactions or hydrogen bonding. For example, 4-chloro and 4-nitro substituents improve anti-inflammatory and kinase inhibition activities, respectively .

- Methoxy/hydroxyl groups increase solubility and modulate redox properties, as seen in STK287794’s role in cell differentiation .

Example :

- This compound could be synthesized by refluxing 2-(substituted)acetohydrazide with 4-cyanobenzaldehyde in ethanol, analogous to methods in and .

Anti-Inflammatory Activity

- N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d): 45% reduction in edema, comparable to diclofenac .

- (E)-N’-(4-Chlorobenzylidene)acetohydrazide (4f) : Inhibits TNF-α production by 55.8%, showing oral anti-hyperalgesic effects .

- This compound: The nitrile group may enhance TNF-α suppression or COX-2 inhibition, though direct evidence is needed.

Anticancer Activity

- Benzothiazole acylhydrazones : IC₅₀ values <10 μM against glioma, lung, and breast cancer cells .

- Triazole-thioacetohydrazides: Selective cytotoxicity against melanoma (IGR39) and inhibition of cancer cell migration .

- 4-Cyanophenyl analogs: Chelation properties () could enhance antitumor effects via metal ion interactions .

Enzyme Inhibition

- Ethyl-thio benzimidazolyl acetohydrazides : IC₅₀ = 6.10 μM for α-glucosidase, outperforming acarbose (IC₅₀ = 378 μM) .

- Piperazine-containing hydrazides : Selective acetylcholinesterase inhibition (e.g., compound 3c) .

Physicochemical and Pharmacokinetic Properties

- Solubility : Nitrile groups reduce solubility compared to methoxy/hydroxyl substituents but improve membrane permeability .

- Stability: The 4-cyanophenyl group may increase resistance to metabolic degradation compared to nitro or chloro analogs .

- Bioavailability : Arylidene acetohydrazides generally show moderate oral bioavailability, as seen in ’s in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.